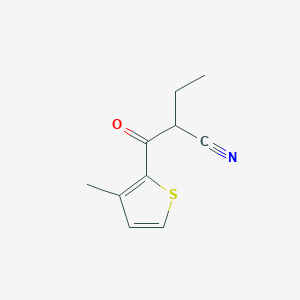

2-(3-Methylthiophene-2-carbonyl)butanenitrile

Description

2-(3-Methylthiophene-2-carbonyl)butanenitrile (CID 43670521) is a nitrile-containing compound with the molecular formula C₁₀H₁₁NOS. Its structure features a thiophene ring substituted with a methyl group at the 3-position, a carbonyl group at the 2-position, and a butanenitrile side chain. Key structural and physicochemical properties include:

Properties

IUPAC Name |

2-(3-methylthiophene-2-carbonyl)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-3-8(6-11)9(12)10-7(2)4-5-13-10/h4-5,8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRYCDTXDZOLAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)C(=O)C1=C(C=CS1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Methylthiophene-2-carbonyl)butanenitrile typically involves the reaction of 3-methylthiophene-2-carboxylic acid with butanenitrile under specific reaction conditions. The process may include steps such as esterification, followed by nitrile formation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(3-Methylthiophene-2-carbonyl)butanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.

Scientific Research Applications

2-(3-Methylthiophene-2-carbonyl)butanenitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Methylthiophene-2-carbonyl)butanenitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to desired therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Butanenitrile Derivatives

The following table summarizes key structural analogs and their properties:

Functional Group Impact on Properties

Thiophene vs. Aromatic/Non-Aromatic Substituents

- 4-(Methylsulfanyl)butanenitrile lacks aromaticity but contains a sulfur atom, which may enhance metabolic stability compared to purely aliphatic nitriles .

Nitrile Positioning and Chain Length

- The terminal nitrile in N-substituted butanenitrile derivatives (e.g., EC₂ₓ = 0.05 µM) contributes to high bioactivity, possibly due to enhanced hydrogen bonding or covalent interactions with biological targets .

- In contrast, 2-ethoxy-3-methylbutanenitrile has a shorter carbon chain and an ethoxy group, likely reducing steric hindrance and increasing lipophilicity .

Polarity and Reactivity

- The target compound’s collision cross-section values (132.1–147.9 Ų) suggest intermediate polarity, making it suitable for analytical techniques like ion mobility spectrometry .

Biological Activity

2-(3-Methylthiophene-2-carbonyl)butanenitrile is an organic compound with the molecular formula C10H11NOS and a molecular weight of 193.27 g/mol. This compound has attracted attention for its potential biological activities, particularly in the fields of pharmacology and materials science. Its structure features a thiophene ring, which is known for its diverse biological properties, linked to a butanenitrile moiety.

The synthesis of 2-(3-Methylthiophene-2-carbonyl)butanenitrile typically involves the reaction of 3-methylthiophene-2-carboxylic acid with butanenitrile, often under conditions that include esterification followed by nitrile formation. Various synthetic routes have been explored to optimize yield and purity, making it accessible for biological studies.

Biological Activity

Preliminary studies indicate that 2-(3-Methylthiophene-2-carbonyl)butanenitrile exhibits several biological activities:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Research is ongoing to explore its efficacy in inhibiting cancer cell growth, with mechanisms potentially involving apoptosis induction or cell cycle arrest.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to therapeutic effects. This interaction could inhibit pathways critical for disease progression.

The exact mechanism through which 2-(3-Methylthiophene-2-carbonyl)butanenitrile exerts its biological effects is still under investigation. It is hypothesized that the compound's activity may involve:

- Inhibition of key enzymes involved in metabolic pathways.

- Interaction with cellular receptors that modulate signaling pathways associated with disease.

Comparative Analysis

To better understand the uniqueness of 2-(3-Methylthiophene-2-carbonyl)butanenitrile, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Methylthiophene-2-carboxaldehyde | Contains a carbonyl group | Intermediate for synthesis of anthelmintic agents |

| 4,4-Dimethyl-2-(3'-thienyl)-3-oxopentanenitrile | Contains two methyl groups | Exhibits different reactivity patterns |

| 3-Methylthiophene-2-carbonyl chloride | Chloride substituent instead of nitrile | Reactivity towards nucleophiles |

This table highlights how variations in functional groups and structural features can lead to differing biological activities and applications.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of compounds related to 2-(3-Methylthiophene-2-carbonyl)butanenitrile. For instance:

- Antimicrobial Study : A study demonstrated that derivatives of thiophene exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a potential application for 2-(3-Methylthiophene-2-carbonyl)butanenitrile in treating bacterial infections.

- Anticancer Research : In vitro studies indicated that certain thiophene derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values suggesting moderate potency.

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that compounds similar to 2-(3-Methylthiophene-2-carbonyl)butanenitrile could act as competitive inhibitors for specific kinases involved in cancer signaling pathways.

Q & A

Basic Question: What are the common synthetic routes for preparing 2-(3-Methylthiophene-2-carbonyl)butanenitrile?

Answer:

A typical synthetic approach involves coupling a 3-methylthiophene-2-carbonyl moiety to a butanenitrile backbone. One method may include the reaction of 3-methylthiophene-2-carbonyl chloride with a pre-functionalized butanenitrile derivative under nucleophilic acyl substitution conditions. Key steps include:

- Use of anhydrous solvents (e.g., tetrahydrofuran or dimethylformamide) to prevent hydrolysis.

- Catalytic bases (e.g., triethylamine or pyridine) to neutralize HCl byproducts.

- Reaction monitoring via TLC or HPLC to ensure completion.

For analogous nitrile-thiophene systems, reflux conditions and sodium hydride as a base have been employed (e.g., synthesis of 4-(2-fluorophenyl)butanenitrile) .

Advanced Question: How can researchers resolve contradictions in reactivity data for this compound under varying catalytic conditions?

Answer:

Contradictory reactivity data (e.g., unexpected byproducts or variable yields) may arise from differences in catalyst choice, solvent polarity, or steric effects. Methodological strategies include:

- Control experiments : Compare reactions with/without catalysts (e.g., palladium vs. copper catalysts) to isolate catalytic effects.

- Spectroscopic validation : Use -NMR and LC-MS to identify intermediates or decomposition products.

- Computational modeling : Analyze electron density distribution in the thiophene-carbonyl system (via DFT) to predict reactive sites.

For example, steric hindrance from the 3-methyl group on the thiophene ring may slow nucleophilic attack, as seen in structurally related bis-thienyl compounds .

Basic Question: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

A multi-technique approach is essential:

- NMR spectroscopy : - and -NMR to confirm the thiophene ring, carbonyl group, and nitrile functionality.

- IR spectroscopy : Verify the nitrile stretch (~2200–2260 cm) and carbonyl peak (~1650–1750 cm).

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

For structurally similar nitriles, LC-MS with electrospray ionization has been used to detect impurities or degradation products .

Advanced Question: What strategies optimize enantiomeric purity during asymmetric synthesis of this compound?

Answer:

To achieve high enantiomeric excess (ee):

- Chiral auxiliaries : Incorporate a temporary chiral group (e.g., Evans oxazolidinones) during synthesis, followed by removal.

- Chiral catalysts : Use enantioselective catalysts (e.g., BINAP-metal complexes) in key bond-forming steps.

- Chromatographic resolution : Employ chiral stationary phases (CSPs) in HPLC for post-synthetic purification.

Reference standards, such as EP-grade impurities, can help calibrate enantiomeric analysis .

Basic Question: What safety precautions are critical when handling 2-(3-Methylthiophene-2-carbonyl)butanenitrile?

Answer:

Key safety measures include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Storage : Keep in a cool, dry environment away from oxidizing agents (per SDS guidelines for similar nitriles).

Emergency protocols for nitrile exposure (e.g., skin decontamination with water) should align with GHS standards .

Advanced Question: How does the 3-methyl group on the thiophene ring influence electronic properties and reactivity?

Answer:

The 3-methyl substituent induces steric and electronic effects:

- Steric hindrance : Reduces accessibility to the carbonyl carbon, slowing nucleophilic additions.

- Electron-donating effect : The methyl group increases electron density on the thiophene ring, stabilizing electrophilic intermediates.

Comparative studies with unsubstituted thiophene analogs (e.g., phenyl thiophenecarboxylates) show altered reactivity in cross-coupling reactions .

Advanced Question: How can researchers design experiments to study this compound’s interactions with biological targets?

Answer:

For pharmacological or biochemical studies:

- Docking simulations : Use software (e.g., AutoDock) to predict binding affinities with enzymes/receptors.

- In vitro assays : Test inhibition of target proteins (e.g., kinases) using fluorescence-based assays.

- Metabolic stability : Evaluate hepatic clearance via microsomal incubation (e.g., rat liver microsomes).

Thiophene-carbonyl derivatives have been investigated for neurological targets, suggesting similar methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.